(3-Cyanopyridin-2-yl)cyanamide
Overview
Description
“(3-Cyanopyridin-2-yl)cyanamide” is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.13 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H4N4 . The exact structure would be best determined through methods such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 144.13 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Iron-catalyzed Formation of 2-aminopyridines
- Application : Synthesis of highly substituted 2-aminopyridines using iron-catalyzed cycloaddition. This method is high yielding, regioselective, and atom-efficient (Lane, D'Souza, & Louie, 2012).
Nickel-Catalyzed Cycloaddition
- Application : Production of bicyclic N,N-disubstituted 2-aminopyridines from diynes and cyanamides using nickel-catalyzed cycloaddition. This process is effective at room temperature and compatible with various cyanamides (Stolley, Maczka, & Louie, 2011).
Metal Dicyanamide Layered Coordination Polymers
- Application : Synthesis of metal dicyanamide coordination polymers combined with cyanopyridine co-ligands. These have applications in creating new crystalline materials with potential magnetic properties (Du, Wang, Wang, Zhao, & Ribas, 2006).
One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
- Application : Efficient synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot reaction. This method is environmentally friendly and yields high results with various substrates (Tang, Wang, Yao, Zhang, & Wang, 2011).
Synthesis and Applications of Cyanamides
- Application : Cyanamides are used in synthesizing pharmaceuticals, agricultural chemicals, and health products. They have attracted considerable attention for their diverse synthetic methods and transformations (Li, Li, Zhang, Xu, & Xu, 2017).
Electrophilic Cyanating Agents
- Application : 2-Cyanopyridazin-3(2H)-ones are used as selective and electrophilic cyanating agents for various nucleophiles (Kim, Kweon, Cho, Kim, Jung, Lee, Falck, & Yoon, 2005).
Cyanamide-derived Catalysts
- Application : Use in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts, showing potential for fuel cell applications (Chung, Johnston, Artyushkova, Ferrandon, Myers, & Zelenay, 2010).
Mechanism of Action
Target of Action
For instance, cyanamide has been used as an aldehyde dehydrogenase type 2 inhibitor . In another study, a hybrid compound comprising quinazolin-4-one and 3-cyanopyridin-2-one structures was developed, with dual inhibitory actions on both EGFR and BRAF V600E .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry . They exhibit an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique chemical behavior allows cyanamides to participate in a variety of reactions, including cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Biochemical Pathways
Cyanamides have been reported to participate in various chemical reactions, affecting different biochemical pathways . For instance, cyanamides can participate in cycloaddition chemistry, aminocyanation reactions, and electrophilic cyanide-transfer .
Result of Action
For instance, some cyanamide compounds have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . Another study reported that synthesized novel 3-cyano-N-pyridinyl acetamide derivatives have positive effects on the wound healing process .
Action Environment
The chemical behavior of cyanamides can be influenced by various factors, including the presence of other chemical agents, temperature, ph, and solvent conditions .
Properties
IUPAC Name |
(3-cyanopyridin-2-yl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-2-1-3-10-7(6)11-5-9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFPDRFXDVSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281384 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-36-4 | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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